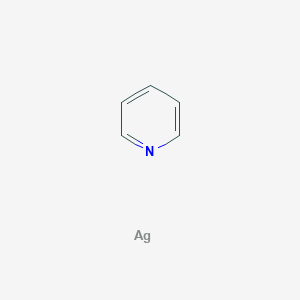

Pyridine--silver (1/1)

Beschreibung

Overview of Pyridine (B92270) as a Ligand in Coordination Chemistry

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound, structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.orglifechempharma.combyjus.com This nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, which is not part of the aromatic π-system. jscimedcentral.com This availability of the lone pair makes pyridine a Lewis base, capable of donating this electron pair to a Lewis acid, such as a metal ion, to form a coordination complex. wikipedia.org

In coordination chemistry, pyridine is classified as a monodentate ligand, meaning it typically forms one bond with the central metal ion through its nitrogen atom. jscimedcentral.com It is considered a weak pi-acceptor ligand. jscimedcentral.comwikipedia.org The basicity of pyridine, with a pKa of 5.23 for its conjugate acid, is a crucial factor influencing its coordination behavior. researchgate.net The electronic properties of pyridine can be tuned by introducing various substituents on the pyridine ring, which in turn affects the stability and reactivity of the resulting metal complexes. researchgate.net The steric hindrance from substituents, particularly at the positions adjacent to the nitrogen (2- and 6-positions), can also significantly influence its coordination. wikipedia.org

The versatility of pyridine and its derivatives as ligands is evident in the formation of a wide range of transition metal complexes with various geometries, including linear, tetrahedral, square planar, and octahedral arrangements. jscimedcentral.comwikipedia.orgnih.gov These complexes have found applications in diverse fields such as catalysis, materials science, and medicine. lifechempharma.comjscimedcentral.comresearchgate.net

Significance of Silver(I) in Coordination Chemistry

The silver(I) ion (Ag⁺) is a d¹⁰ metal ion, meaning its d-orbitals are completely filled. researchgate.net This electronic configuration results in a lack of stereochemical preference, allowing Ag(I) to exhibit remarkable flexibility in its coordination geometry. researchgate.netnih.gov Consequently, silver(I) complexes can adopt a variety of coordination numbers and geometries, including linear, trigonal planar, tetrahedral, and even higher coordination numbers, although linear and tetrahedral are the most common. researchgate.netresearchgate.netlibretexts.org

The coordination of Ag(I) is influenced by several factors, including the nature of the ligand, the counter-ion, and the solvent used in the synthesis. rsc.orgnih.gov The lability of the silver(I) ion, meaning it can readily exchange ligands, further contributes to its diverse coordination chemistry. researchgate.net A notable feature of some silver(I) complexes is the presence of argentophilic interactions, which are weak attractive forces between silver ions. These interactions can influence the formation of multinuclear complexes and extended structures. acs.org

The ability of silver(I) to form stable complexes with a variety of ligands, including those with nitrogen, sulfur, and oxygen donor atoms, has led to their exploration in various applications. acs.orgmdpi.commdpi.com These applications range from antimicrobial agents to catalysts and luminescent materials. jscimedcentral.commdpi.comrsc.org

Historical Context and Evolution of Pyridine-Silver Complex Research

The study of pyridine-silver complexes has a long history, with early reports dating back to the late 19th century. In 1886, Klobb described the first pyridine complexes of silver permanganate (B83412). mdpi.com Subsequent research in the early 20th century, such as Macy's work in 1925 on the silver perchlorate-pyridine-water ternary phase diagram, further expanded the understanding of these systems, identifying various pyridine-silver perchlorate (B79767) complexes. mdpi.com

The evolution of this research field has seen a shift from fundamental synthesis and characterization to the exploration of the functional aspects of pyridine-silver complexes. Researchers are increasingly investigating their potential applications in areas such as catalysis, materials science, and medicine. rsc.orgacs.orgresearchgate.net For instance, the use of bis(pyridine)silver(I) permanganate as an oxidizing agent in organic synthesis has been a subject of study. acs.orgdntb.gov.ua

Academic Research Trends in Pyridine-Silver (1/1) Systems

Current research on pyridine-silver(I) systems, including the 1:1 stoichiometry, is characterized by a focus on several key areas. A significant trend is the design and synthesis of novel pyridine-based ligands to control the structure and properties of the resulting silver complexes. nih.govacs.org This includes the use of substituted pyridines and multidentate ligands incorporating pyridine moieties to create specific coordination environments and supramolecular architectures. nih.govrsc.org

There is a growing interest in the functional applications of these complexes. For example, their potential as antimicrobial agents is being actively investigated, with studies exploring their efficacy against various pathogens. jscimedcentral.comrsc.org The catalytic activity of pyridine-silver complexes in organic reactions, such as A³-coupling reactions, is another prominent area of research. acs.org

Interactive Data Table: Properties of Pyridine

| Property | Value |

| Chemical Formula | C₅H₅N |

| Molar Mass | 79.1 g/mol |

| Appearance | Colorless liquid |

| Odor | Unpleasant, fish-like |

| Boiling Point | 115 °C |

| Melting Point | -41.6 °C |

| Density | 982 kg/m ³ |

| pKa (conjugate acid) | 5.23 |

| Solubility in Water | Miscible |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

514789-97-0 |

|---|---|

Molekularformel |

C5H5AgN |

Molekulargewicht |

186.97 g/mol |

IUPAC-Name |

pyridine;silver |

InChI |

InChI=1S/C5H5N.Ag/c1-2-4-6-5-3-1;/h1-5H; |

InChI-Schlüssel |

UNLTXKMPCPWQGQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC=C1.[Ag] |

Herkunft des Produkts |

United States |

Structural Elucidation and Advanced Characterization of Pyridine Silver 1/1 Coordination Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR) of Pyridine-Silver Species

NMR spectroscopy is a powerful tool for probing the solution-state structure and dynamics of pyridine-silver complexes. nih.govrsc.org Upon coordination to a silver(I) ion, the chemical shifts of the pyridine (B92270) ligand's protons and carbons are altered, providing evidence of complex formation.

¹H NMR: In the ¹H NMR spectra of pyridine-silver complexes, the signals corresponding to the pyridine protons typically shift upon coordination to the silver ion. For instance, in bis(pyridine)silver(I) complexes with various counterions, the pyridine proton signals appear as multiplets in regions downfield from their positions in the free ligand. rsc.org For example, the ¹H NMR spectrum of [Ag(pyridine-3-carboxaldhyde)₂NO₃] shows signals at δ 10.08 (s, 1H at C-7), 9.06 (s, 1H at C-2), 8.82 (d, 1H at C-6), 8.24 (d, 1H at C-4), and 7.64 (t, 1H at C-5). mdpi.com The broadening of signals upon complexation can indicate the existence of polymeric species in solution. rsc.org

¹³C NMR: The ¹³C NMR spectra also reflect the coordination of pyridine to silver. The carbon signals of the pyridine ring are shifted upon complexation. For example, in bis(pyridine)silver(I) complexes, the signals for C2 and C6 are often observed around δ 152 ppm, C4 around δ 139-140 ppm, and C3 and C5 around δ 125-126 ppm, depending on the counterion. rsc.org The imino carbon signal in related silver(I)-N-heterocyclic carbene complexes with pyridine functionalities also shows characteristic shifts. researchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy provides direct information about the nitrogen atom involved in the coordination to the silver ion. The ¹⁵N chemical shift is sensitive to the electronic environment of the nitrogen atom. For bis(pyridine)silver(I) complexes, the ¹⁵N NMR signals are observed at varying chemical shifts depending on the counterion, for example, at δ -113.1 ppm for the nitrate (B79036) salt and δ -128.4 ppm for the hexafluorophosphate (B91526) salt. rsc.org These coordination shifts (Δδ¹⁵N), the difference between the chemical shift of the complex and the free ligand, offer insights into the nature of the metal-ligand bond. researchgate.net

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to unambiguously assign the proton and carbon signals in more complex pyridine-silver systems. rsc.orgacs.org For instance, ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) has been used to study the proximity of counterions like tetrafluoroborate (B81430) to the pyridine ring. acs.org

| Complex | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹⁵N NMR (δ ppm) | Reference |

|---|---|---|---|---|

| [Ag(pyridine)₂]NO₃ | 8.63-8.66 (m, 4H, H2, H6), 7.86 (tt, 2H, H4), 7.44-7.47 (m, 4H, H3, H5) | 152.2 (C2, C6), 139.0 (C4), 125.7 (C3, C5) | -113.1 | rsc.org |

| [Ag(pyridine)₂]PF₆ | 8.64-8.68 (m, 4H, H2, H6), 8.02 (tt, 2H, H4), 7.59-7.62 (m, 4H, H3, H5) | 152.5 (C2, C6), 140.5 (C4), 126.5 (C3, C5) | -128.4 | rsc.org |

| [Ag(pyridine)₂]SbF₆ | 8.62-8.66 (m, 4H, H2, H6), 8.04 (tt, 2H, H4), 7.60-7.65 (m, 4H, H3, H5) | 152.2 (C2, C6), 140.7 (C4), 126.6 (C3, C5) | -129.3 | rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is instrumental in characterizing the bonding and structure of pyridine-silver complexes. Both IR and Raman spectroscopy probe the vibrational modes of the pyridine ligand and can reveal changes upon coordination to the silver ion.

Infrared (IR) Spectroscopy: The IR spectra of pyridine-silver complexes show characteristic shifts in the vibrational frequencies of the pyridine ring compared to the free ligand. aip.org For example, the C=C and C=N stretching vibrations, as well as ring breathing modes, are often perturbed. jscimedcentral.com In studies of bis(pyridine)silver(I) perchlorate (B79767), a band around 412 cm⁻¹ is considered characteristic of the metal-coordinated pyridine ring. mdpi.com The presence of counterions can also be identified by their characteristic IR absorptions. scispace.com

Raman Spectroscopy: Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has been extensively used to study the interaction of pyridine with silver surfaces and nanoparticles. scispace.comacs.org The Raman spectra of pyridine-silver complexes show that certain vibrational modes are more sensitive to complexation than others. nih.gov For instance, in bis(pyridine)silver(I) perchlorate, the symmetric and asymmetric Ag-N stretching vibrations are observed in the Raman spectrum at 166 and 231 cm⁻¹, respectively. mdpi.com The enhancement of certain Raman bands in SERS is attributed to a charge-transfer mechanism between the pyridine and the silver. aip.orgacs.orgnih.gov

| Complex/System | Technique | Key Vibrational Bands (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Ag-pyridine (matrix isolation) | IR | 626.5, 1009.8 | Perturbed pyridine vibrations | aip.org |

| [Ag(py)₂]ClO₄·0.5py | Raman | 166, 231 | νs(Ag-N), νas(Ag-N) | mdpi.com |

| Pyridine on Ag electrode | SERS | ~1600 | ν(ring) mode 8a | acs.orgnih.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Luminescence

Electronic spectroscopy provides information about the electronic transitions within the pyridine-silver complexes.

UV-Vis Absorption: The UV-Vis spectra of pyridine-silver complexes typically exhibit bands corresponding to ligand-centered π-π* and n-π* transitions, as well as metal-to-ligand charge transfer (MLCT) bands. mdpi.com The π-π* transitions of the pyridine ring are often observed in the near-UV region. acs.org In some pyridine-silver complexes, MLCT bands can be found at longer wavelengths. For example, in pyridine complexes of silver permanganate (B83412), bands with maxima at 218.9 and 295.2 nm are assigned to charge transfer, while a maximum at 251.5 nm is attributed to a pyridine ring transition. mdpi.com The interaction of chalcones with a trinuclear silver(I) pyrazolate complex leads to the appearance of a new low-energy band around 503 nm in the UV-Vis spectrum, indicating complex formation. mdpi.com

Luminescence: Many pyridine-silver(I) complexes exhibit photoluminescence, which is often associated with the presence of argentophilic (Ag···Ag) interactions or ligand-to-metal charge transfer states. scispace.com Some complexes show strong fluorescence in solution at room temperature, with high luminescence quantum yields. nih.gov The emission properties can be tuned by modifying the pyridine ligand with different substituents. The luminescence of these complexes can also be thermochromic, changing color with temperature. mdpi.com

| Complex | Technique | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| Pyridine complex of AgMnO₄ | UV-Vis | 218.9, 295.2 (CT), 251.5 (π-π*) | - | mdpi.com |

| [Ag{4-(4-N,N-dimethylaminophenyl)-2,6-diphenylpyridine}₂]ClO₄ | Luminescence | - | Strong room-temperature fluorescence | nih.gov |

| Dinuclear Ag(I) complexes with pyridyl-containing phospholanes | Luminescence | - | 765-902 (NIR) | acs.org |

Mass Spectrometry for Molecular Composition and Stoichiometry

Mass spectrometry is a crucial technique for confirming the molecular weight and stoichiometry of pyridine-silver complexes. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of intact complex ions. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the complexes. rsc.orgotago.ac.nz For example, the positive ion peak in the mass spectrum of a silver bis-carbene complex at m/z = 609 confirmed its formation. ajol.info Mass spectrometry can also be used to study the fragmentation patterns of the complexes, providing further structural information.

X-ray Diffraction Analysis of Pyridine-Silver Complexes

X-ray diffraction techniques are indispensable for determining the precise three-dimensional structure of pyridine-silver complexes in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometries around the silver(I) center. nih.govnih.govresearchgate.net Pyridine-silver(I) complexes exhibit a variety of coordination geometries, with linear, two-coordinate complexes being common. acs.orgnih.gov For example, the crystal structure of [Ag(2,6-di(hydroxymethyl)pyridine)₂]NO₃ has been determined by this method. nih.gov In some cases, higher coordination numbers and polymeric structures are observed, which can be influenced by the nature of the counteranion. rsc.org Argentophilic interactions, where there are close contacts between silver atoms, are also frequently observed in the solid-state structures of these complexes. scispace.comacs.org

| Complex | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|

| [Ag(3-acetylpyridine)₂]PF₆ | Linear, 2-coordinate | Ag-N bond lengths: 2.149(3)/2.153(4) Å, N-Ag-N angle: 175.9(1)° | acs.orgnih.gov |

| [Ag(3-dimethylaminopyridine)₂]PF₆ | Linear, 2-coordinate | Ag-N bond lengths: 2.118(2)/2.119(2) Å, N-Ag-N angle: 174.12(9)° | acs.orgnih.gov |

| Ag₂(tpmc)₂ | Dinuclear | Structure depends on counteranion | rsc.org |

| [Ag(py)₂]MnO₄·0.5py | Dimeric units | Argentophilic interactions (Ag···Ag distance) | researchgate.net |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline phase and purity of bulk samples of Pyridine-silver (1/1) and related coordination complexes. This non-destructive analytical method provides a unique fingerprint of a crystalline solid, which can be compared to simulated patterns generated from single-crystal X-ray diffraction (SCXRD) data to verify the identity and homogeneity of the synthesized material.

In the characterization of silver-pyridine type complexes, PXRD patterns are typically recorded across a specific range of 2θ angles, for instance, from 5° to 60°. cdnsciencepub.comresearchgate.net The resulting diffractogram, which plots diffraction intensity versus the 2θ angle, is then compared with a reference pattern simulated from the known crystal structure. researchgate.netmdpi.com A match between the experimental and simulated patterns confirms that the bulk sample consists of a single, homogenous crystalline phase. researchgate.net

For example, in the study of transformations within a silver-pyrazine network, PXRD was used to monitor changes over time. The patterns recorded at the beginning and end of the experiment matched the simulated references from the initial and final single-crystal structures, demonstrating the completeness of the transformation. researchgate.net Any minor variations in peak position or intensity can often be attributed to factors such as differences in data collection temperature between the experimental and reference data. researchgate.net Furthermore, PXRD can reveal the presence of transient intermediate phases during solid-state transformations. researchgate.net The technique is also essential for identifying the final products after processes like thermal decomposition.

The table below summarizes typical parameters used in the PXRD analysis of silver-pyridine and analogous complexes.

| Parameter | Description | Typical Value/Range |

| Instrument | Diffractometer | PANalytical Empyrean or similar |

| Radiation Source | X-ray tube anode | Cu Kα |

| Geometry | Bragg-Brentano | Reflection |

| Detector | Linear or Point Detector | PIXcel1D or proportional counter |

| 2θ Range | Angular range of data collection | 5° - 60° |

| Step Size | Increment of 2θ angle | ~0.013° |

Advanced Microscopy for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) of Silver Nanoparticles in Pyridine-Containing Matrices

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology, size, and shape of materials at the micro and nanoscale. In the context of Pyridine-silver (1/1) systems, SEM is particularly valuable for characterizing silver nanoparticles (AgNPs) formed or embedded within pyridine-containing matrices.

Studies utilizing SEM have revealed key morphological features of these nanocomposites. For instance, the SEM analysis of silver nanoparticles synthesized in the presence of pyridine derivatives has shown that the nanoparticles are often spherical in shape. omicsdi.orgwjpls.org The size of these nanoparticles can be determined from the SEM micrographs, with studies reporting average diameters ranging from 30 to 80 nm. omicsdi.org In some cases, SEM images show that individual nanoparticles can form larger aggregates. researchgate.net

The following table presents a summary of findings from SEM analyses of silver nanoparticles in systems involving pyridine or similar N-heterocyclic compounds.

| System | Observed Morphology | Average Particle Size | Reference |

| Silver nanoparticles in pyridine-cholesterol xerogels | Roughly spherical | 30-80 nm | omicsdi.org |

| Biosynthesized silver nanoparticles | Spherical, with some agglomerates | 60-344 nm | wjpls.org |

| Silver nanoparticles with leaf extracts | Predominantly spherical, with aggregates | 40-50 nm | researchgate.net |

Other Analytical Techniques

Elemental Analysis (CHN) for Compositional Determination

Elemental analysis, specifically CHN analysis, is a crucial technique for verifying the empirical formula of newly synthesized Pyridine-silver (1/1) coordination compounds. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared to the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated percentages provides strong evidence for the successful synthesis and purity of the complex. jscimedcentral.comchalmers.sersc.org

For a 1:1 complex of pyridine (C₅H₅N) and silver (Ag), the expected elemental composition can be calculated. Numerous studies on silver complexes with pyridine and its derivatives report the use of elemental analysis to confirm their stoichiometry. jscimedcentral.comchalmers.sersc.orgnih.gov For instance, in the synthesis of [Ag(2-amino-3-methylpyridine)₂]NO₃, the experimentally found percentages of C, H, and N were in excellent agreement with the calculated values for the proposed formula. chalmers.se

The table below showcases representative elemental analysis data for silver complexes containing pyridine or its derivatives, demonstrating the correspondence between calculated and experimentally found values.

| Complex | Element | Calculated (%) | Found (%) | Reference |

| [Ag(2-amino-3-methylpyridine)₂]NO₃ | C | 37.29 | 37.33 | chalmers.se |

| H | 4.14 | 4.33 | chalmers.se | |

| N | 18.13 | 18.06 | chalmers.se | |

| [Ag(pyridine-2-carboxaldoxime)NO₃] | C | 24.66 | 24.82 | chalmers.se |

| H | 2.05 | 2.35 | chalmers.se | |

| N | 14.38 | 14.43 | chalmers.se | |

| {[Ag₇(2-pypo)₃(NO₃)]}ₙ | C | 13.98 | 13.80 | rsc.org |

| H | 0.94 | 0.76 | rsc.org | |

| N | 4.35 | 4.51 | rsc.org | |

| [Ag(3-pypoH)(3-pypoH₂)] | C | 28.26 | 28.16 | rsc.org |

| H | 2.61 | 2.45 | rsc.org | |

| N | 6.59 | 6.61 | rsc.org |

Theoretical and Computational Investigations of Pyridine Silver 1/1 Interactions and Reactivity

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of pyridine-silver (1/1) interactions. By approximating the many-body electronic structure problem, DFT allows for the accurate calculation of various molecular properties.

Electronic Structure and Bonding Analysis of Pyridine-Silver Adducts

DFT calculations have been instrumental in characterizing the electronic structure and the nature of the bond in pyridine-silver adducts. Studies have shown that the pyridine (B92270) molecule, which lacks magnetism in its gaseous state, can acquire an induced magnetic moment upon adsorption onto a ferromagnetic surface like Fe/W(110). researchgate.net This phenomenon arises from the hybridization of the out-of-plane pz orbitals of the carbon and nitrogen atoms in the pyridine ring with the d orbitals of the ferromagnetic surface atoms. researchgate.net

The bonding between pyridine and silver is primarily a dative covalent interaction, where the lone pair of electrons on the nitrogen atom of the pyridine molecule is donated to an empty orbital of the silver atom or cluster. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis reveals that σ-donation from the nitrogen lone pair to the silver 5s orbital is the dominant contributor to this bond. nih.gov The strength of this Ag-N bond can be influenced by substituents on the pyridine ring; electron-donating groups tend to strengthen the bond. nih.gov

The geometry of pyridine-silver complexes has also been a focus of DFT studies. For a two-coordinated silver ion with two pyridine ligands, two nearly degenerate stable structures exist: an in-plane conformation where the pyridine rings are coplanar, and an out-of-plane conformation where they are perpendicular. nih.gov The in-plane structure is often studied further due to its correspondence with experimental crystal structures. nih.gov

Energetics of Pyridine-Silver Complex Formation and Stability

Computational studies have provided valuable data on the energetics of pyridine-silver complex formation. The binding energy of pyridine to silver clusters is a key parameter in understanding the stability of these adducts. DFT calculations have been employed to determine these binding energies for pyridine interacting with neutral and charged silver clusters of varying sizes. researchgate.net

The stability of pyridine-silver complexes is influenced by the charge of the silver species. Positive charges on the silver clusters, which can be present as "adatoms" or "adclusters" on silver surfaces, are crucial for the chemisorption of pyridine. researchgate.net The interaction is more favorable with positively charged silver due to the attractive electrostatic forces with the electron-rich nitrogen atom of pyridine. acs.org For instance, the formation energy for a pyridine molecule bonded to a positively charged silver atom (qeff > 0) ranges from -31.7 to -40.7 kcal/mol, indicating a strong, attractive interaction. acs.org In contrast, for repulsive complexes with a negative effective charge (qeff < 0), the formation energy is significantly weaker, ranging from -4.1 to +4.9 kcal/mol. acs.org

The coordination number of the silver ion also plays a significant role in the stability of the complex. Theoretical studies indicate that two-coordinated silver complexes with nitrogen-containing ligands like pyridine are generally the most stable form. nih.govresearchgate.net These complexes exhibit the shortest Ag+-N bond distances, highest vibrational frequencies, and the most favorable Gibbs free energy of formation. nih.gov

| Complex Type | Coordination Number | Calculated Stability | Reference |

| Pyridine-Silver(I) | 2 | Most stable form | nih.govresearchgate.net |

| Pyridine-Positively Charged Silver Cluster | N/A | Favorable formation energy (-31.7 to -40.7 kcal/mol) | acs.org |

| Pyridine-Negatively Charged Silver Cluster | N/A | Weaker formation energy (-4.1 to +4.9 kcal/mol) | acs.org |

Computational Simulation of Spectroscopic Properties (e.g., SERS, Vibrational Frequencies)

DFT calculations are extensively used to simulate and interpret the spectroscopic properties of pyridine-silver systems, particularly their Surface-Enhanced Raman Scattering (SERS) spectra. By modeling the interaction of pyridine with small silver clusters, researchers can reproduce and explain the observed frequency shifts and intensity changes in the SERS spectra. researchgate.netresearchgate.net

These computational models often consider pyridine adsorbed on single silver atoms, small neutral or charged silver clusters (e.g., Ag+, Ag2, Ag4+2), which are thought to represent the "active sites" on a silver surface responsible for the chemical enhancement in SERS. researchgate.netmdpi.comresearchgate.net The calculations can predict the vibrational frequencies of the adsorbed pyridine molecule and the Ag-N stretching mode, which typically appears in the low-frequency region of the SERS spectrum. researchgate.net

Furthermore, computational simulations can help to differentiate between the electromagnetic and chemical enhancement mechanisms in SERS. While the electromagnetic mechanism is related to the plasmon resonance of the silver nanoparticles, the chemical mechanism arises from the direct electronic interaction and charge transfer between pyridine and the silver surface. researchgate.net DFT calculations that model the charge transfer between the molecule and the metal cluster are crucial for understanding the chemical contribution to the SERS enhancement. scirp.org

| Spectroscopic Property | Computational Method | Key Findings | Reference |

| SERS Spectra | DFT with silver cluster models (Ag+, Ag2, Ag4+2) | Explains frequency shifts and intensity changes; confirms perpendicular adsorption via nitrogen. | researchgate.netmdpi.comresearchgate.net |

| Vibrational Frequencies | DFT | Predicts vibrational modes of adsorbed pyridine and the Ag-N stretch. | researchgate.net |

| SERS Enhancement Mechanism | DFT modeling of charge transfer | Helps distinguish between electromagnetic and chemical enhancement contributions. | scirp.org |

Molecular Dynamics Simulations and Potential Energy Surfaces

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the pyridine-silver system, including the solvation dynamics of pyridine in the presence of silver colloids. nih.gov Ab initio MD simulations, such as those using the Car-Parrinello method, can be combined with DFT calculations to offer a comprehensive picture of the adsorption process. nih.gov

The potential energy surface (PES) of the pyridine-silver interaction is crucial for understanding the dynamics of adsorption and reaction. Theoretical models based on the PES, such as the displaced oscillator and displaced-distorted oscillator models, have been used to calculate SERS excitation profiles of pyridine adsorbed on a silver electrode. aip.org These models, which rely on DFT to evaluate the PES, can account for the effects of temperature and overlapping electronic transitions on the SERS signal. aip.org

The development of accurate potential models, like the effective fragment potential (EFP) method, allows for the efficient exploration of the PES of pyridine-containing systems. nih.gov While not specifically applied to pyridine-silver in the provided context, the EFP method has shown promise in accurately modeling interactions in dimers of benzene (B151609) and pyridine, suggesting its potential applicability to metal-ligand systems. nih.gov

Computational Studies of Reaction Mechanisms in Pyridine-Silver Catalysis

Computational studies are beginning to shed light on the role of pyridine-silver complexes in catalysis. While detailed mechanistic studies for pyridine-silver (1/1) catalyzed reactions are not extensively covered in the provided results, the catalytic activity of silver(I) complexes with pyridine-containing ligands in reactions like the A3-coupling (coupling of aldehydes, terminal alkynes, and amines) has been demonstrated. acs.orgresearchgate.net

DFT calculations can be employed to investigate the plausible reaction mechanisms. For instance, in the context of SERS, computational studies have explored the surface catalytic coupling reaction of related molecules on silver nanostructures. scirp.org The proposed mechanisms for the thermal decomposition of related pyridine-silver complexes, such as bis(pyridine)silver(I) permanganate (B83412), involve hydrogen bonding and subsequent rearrangement, which have been investigated computationally. mdpi.comresearchgate.net These studies provide a framework for how computational methods can be applied to understand the reaction pathways in pyridine-silver catalysis.

Surface Interaction Modeling (e.g., Pyridine Adsorption on Silver Surfaces)

Modeling the adsorption of pyridine on silver surfaces is a key application of computational chemistry in this field. DFT calculations using cluster models are a common approach to simulate the adsorption site. researchgate.netmdpi.comresearchgate.net These models, which can range from a single silver atom to larger clusters, represent the "active sites" or "adatoms" on the silver surface where chemisorption occurs. researchgate.net

The choice of the cluster model, including its size and charge, is crucial for accurately reproducing experimental observations, such as SERS spectra. researchgate.netresearchgate.net For example, calculations have shown that a model of pyridine adsorbed on a (Ag4)+2 cluster provides a good agreement with the SERS spectra of pyridine on silver colloids in the absence of coadsorbed chloride ions. researchgate.net

The orientation of the adsorbed pyridine molecule has also been a subject of computational investigation. Studies have compared the adsorption through the nitrogen atom versus a "flipped" orientation where a hydrogen atom of the pyridine ring interacts with the surface. acs.orgnih.gov The results of these calculations, when compared with experimental SERS data, can help determine the preferred adsorption geometry under different conditions, such as varying electrode potentials. nih.gov

| Adsorption Aspect | Computational Model | Key Insights | Reference |

| Adsorption Site | DFT with silver cluster models (Ag+, Ag2, Ag4+2) | Simulates "active sites" on the silver surface. | researchgate.netmdpi.comresearchgate.net |

| Adsorption Geometry | DFT calculations of different orientations | Helps determine the preferred orientation (e.g., perpendicular via nitrogen). | acs.orgmdpi.comnih.gov |

| Influence of Surface Charge | DFT with charged cluster models | Reproduces the effect of electrode potential on adsorption and SERS spectra. | researchgate.netresearchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed and quantitative understanding of the forces governing the crystal packing can be achieved. For pyridine-silver(I) complexes, this analysis provides critical insights into the nature and relative importance of various non-covalent interactions, such as hydrogen bonding, π-π stacking, and argentophilic interactions.

The Hirshfeld surface itself is defined by the points where the contribution of the promolecule's electron density is equal to the combined contributions from all neighboring molecules. Key properties mapped onto this surface include dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). These distances are combined into the normalized contact distance, dₙₒᵣₘ, which highlights regions of significant intermolecular contact. Red spots on the dₙₒᵣₘ map indicate contacts shorter than the van der Waals radii sum, signifying strong interactions, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

In studies of silver(I) complexes with pyridine-based ligands, Hirshfeld analysis reveals a variety of crucial intermolecular contacts. For instance, in a silver(I) complex with sulfapyridine (B1682706) and a secondary pyridine ligand, the analysis showed significant contributions from H···H, O···H, C···H, and N···H contacts, which are characteristic of hydrogen bonding and van der Waals forces. tandfonline.com Similarly, analysis of silver(I) complexes with substituted pyridine ligands like pyridine-3-carboxaldehyde and 3-hydroxypyridine (B118123) highlighted the role of O···H, H···H, and C···H/H···C interactions in the molecular packing. mdpi.com

The table below summarizes the percentage contributions of the most significant intermolecular contacts for a selection of pyridine-containing silver(I) complexes, as determined by Hirshfeld surface analysis.

| Complex | H···H | O···H / H···O | C···H / H···C | N···H / H···N | C···C | Ag···X | Reference |

| [Ag(sulfapyridine)(pyridine)] | - | 22.0% | 22.0% | 5.0% | 5.0% | - | tandfonline.com |

| [Ag(2,6-di(CH₂OH)py)₂]NO₃ | - | - | 12.4% | 3.5% | 4.4% | 4.2% | nih.gov |

| [Ag₂(L)(H₂O)₂(ClO₄)₂]n * | 38.3% | 49.6% | - | - | - | - | mdpi.com |

| 3,6-bis(pyridin-2-yl)-pyridazine derivative | 55.7% | 14.5% | 14.6% | 9.6% | - | - | iucr.org |

| Note: L = 2,4,6-trimorpholino-1,3,5-triazine. In this case, O···H interactions are the most dominant. |

The shape index is another property mapped on the Hirshfeld surface, which is sensitive to the curvature of the surface. It reveals characteristic patterns for specific interaction types, such as the adjacent red and blue triangles that are indicative of π-π stacking interactions between aromatic rings. In pyridine-silver(I) complexes, these patterns provide definitive evidence for the presence and geometry of stacking between pyridine rings, which contributes to the stabilization of the supramolecular assembly. mdpi.com

Supramolecular Chemistry and Host Guest Phenomena in Pyridine Silver 1/1 Systems

Principles of Self-Assembly in Pyridine-Silver Coordination Polymers

The formation of pyridine-silver coordination polymers is a prime example of self-assembly, a process where individual molecular components spontaneously organize into ordered, larger-scale structures. acs.orgrsc.org The final architecture of these polymers is not solely determined by the strong coordination bonds between the silver(I) ions and the nitrogen atoms of the pyridine (B92270) ligands, but also by a variety of other factors. These include the geometry and flexibility of the pyridine-based ligands, the choice of counter-anions, and the reaction conditions. acs.orgresearchgate.net

The self-assembly process can lead to a diverse array of topologies, ranging from discrete metallomacrocycles to one-, two-, and even three-dimensional coordination polymers. acs.orgacs.org For instance, the use of flexible bis(2-pyridyl) ligands can result in the formation of discrete metallocyclic complexes, while more rigid or sterically hindered ligands might favor the formation of extended polymeric chains. acs.org The stoichiometry of the silver(I) to pyridine ligand ratio also plays a crucial role, with different ratios leading to distinct structural motifs. mdpi.com In some cases, what exists as a discrete complex in solution can crystallize as a coordination polymer, highlighting the dynamic nature of the self-assembly process at the solution-crystal interface. mdpi.com

The resulting structures can exhibit remarkable complexity and elegance, including helical chains and intricate network structures. acs.orgfigshare.com The predictability of these self-assembly processes is a key focus of crystal engineering, aiming to rationally design materials with specific structures and, consequently, desired properties. rsc.org

Non-Covalent Interactions Driving Supramolecular Architecture

Metallophilic Interactions (Ag-Ag Interactions)

A particularly interesting non-covalent interaction observed in some pyridine-silver complexes is the argentophilic, or Ag-Ag, interaction. This is a weak attractive force between closed-shell silver(I) ions. acs.orgscispace.com The distances between interacting silver atoms are typically shorter than the sum of their van der Waals radii, indicating a significant interaction. scispace.com These metallophilic interactions can play a crucial role in stabilizing the crystal lattice and can influence the photophysical properties of the complexes. rsc.org The presence and strength of Ag-Ag interactions are highly dependent on the coordination environment of the silver ion and the steric constraints imposed by the ligands. acs.org Theoretical studies have been employed to better understand and quantify the strength of these interactions. rsc.org

Hydrogen Bonding and Other Weak Interactions

In addition to the more common hydrogen bonds, other weak interactions such as C-H···π and anion-π interactions can also contribute to the final supramolecular architecture. figshare.comacs.org The interplay of these various weak forces, in conjunction with the stronger coordination and π-π stacking interactions, creates a complex energy landscape that ultimately determines the most stable three-dimensional structure. rsc.org

Host-Guest Complex Formation and Molecular Recognition

The porous or channeled structures that can arise from the self-assembly of pyridine-silver coordination polymers make them excellent candidates for host-guest chemistry. rsc.orgrsc.orgmdpi.com These frameworks can encapsulate smaller molecules (guests) within their cavities, leading to applications in areas such as separation, sensing, and catalysis. mdpi.comacs.org Molecular recognition, the specific binding of a guest molecule to a host, is a key aspect of this phenomenon. acs.org

Design and Synthesis of Pyridine-Silver Host Frameworks

The rational design and synthesis of pyridine-silver host frameworks with specific cavity sizes and chemical environments is a major goal in supramolecular chemistry. rsc.org By carefully selecting the pyridine-based ligands and the reaction conditions, it is possible to create frameworks with tailored properties for recognizing and binding specific guest molecules. nih.gov For example, the use of ligands with additional functional groups can introduce specific binding sites within the host framework, enhancing its selectivity for certain guests. The flexibility or rigidity of the ligand can also influence the size and shape of the resulting cavities. unipr.it The study of these host-guest systems provides valuable insights into the principles of molecular recognition and self-assembly, paving the way for the development of new functional materials. mdpi.comrsc.org

Guest Encapsulation and Release Mechanisms

The encapsulation of guest molecules within pyridine-silver based supramolecular hosts is fundamentally driven by the creation of well-defined cavities and the interplay of non-covalent interactions. These hosts, often macrocyclic or cage-like structures, utilize pyridine units coordinated to silver(I) ions as structural components. The encapsulation process relies on the host's ability to provide a hydrophobic void, while specific interactions such as π-π stacking, hydrogen bonding, and electrostatic forces stabilize the host-guest complex. acs.org For instance, metallotweezers incorporating pyridine-imidazolylidene-gold(I) panels (a system analogous to silver systems in principle) demonstrate the encapsulation of polycyclic aromatic hydrocarbons (PAHs) where the binding affinity is correlated with the effectiveness of the π-π stacking overlap between the host and the electron-rich guest. acs.org

The release of encapsulated guests is typically not a spontaneous process but is triggered by an external stimulus that induces a conformational change in the host or its complete disassembly. researchgate.net This controlled release is a hallmark of stimuli-responsive systems. Mechanisms can include:

Structural Disassembly/Reassembly: The host structure is broken down into its constituent parts upon receiving a stimulus, freeing the guest molecule. The host can often be reassembled by removing the stimulus, allowing for potential reuse. researchgate.netnih.gov

Conformational Switching: The host molecule undergoes a significant change in its shape, which alters the size or binding properties of its cavity, leading to the expulsion of the guest. This is often a reversible process. beilstein-journals.org

Competitive Displacement: A different molecule or ion (a competitive guest) with a higher affinity for the host's cavity is introduced, which displaces the original guest molecule. nih.gov Cations, for example, can competitively displace other cationic guests by binding to the portals of host cavities. nih.gov

These mechanisms are central to the development of functional supramolecular systems for applications like controlled delivery. mdpi.com The release can be initiated by various triggers, including changes in pH, redox potential, light, or the presence of specific ions. nih.govrsc.org

Modulation of Host-Guest Interactions by External Stimuli (e.g., pH)

The integration of pH-sensitive moieties, such as pyridine groups, into supramolecular architectures provides a powerful method for externally controlling host-guest interactions. The nitrogen atom on the pyridine ring can be reversibly protonated and deprotonated, which acts as a switch to modulate the binding and release of guest molecules. pnas.orgpnas.org

In a neutral or basic environment, the pyridine nitrogen is unprotonated, and the host architecture maintains a conformation suitable for guest encapsulation. Upon the addition of acid, the pyridine nitrogen becomes protonated, acquiring a positive charge. This protonation can induce significant electronic and structural changes:

Electrostatic Repulsion: The introduction of positive charges on the host's framework can lead to electrostatic repulsion with positively charged guests or can alter the electronic landscape of the cavity, making it less favorable for binding. mdpi.com

Conformational Change: Protonation can trigger a significant conformational change in the host, effectively opening the "gate" of the cavity and releasing the guest molecule. beilstein-journals.org For example, water-soluble tweezers functionalized with pyridine units can switch from a closed, guest-binding state to an open, guest-releasing state upon protonation. beilstein-journals.org

This process is often highly reversible. The subsequent addition of a base neutralizes the protonated pyridine units, restoring the host's original conformation and its ability to recapture the guest. mdpi.compnas.orgpnas.org This pH-controlled capture and release has been demonstrated in various systems, including platinum(II) molecular rectangles where pyridine moieties in the backbone allow for the reversible release of anticancer therapeutic guests. pnas.orgpnas.org The release and recapture can be monitored by observing drastic changes in the solution's color and luminescence. pnas.orgpnas.org

Table 1: Examples of pH-Modulated Host-Guest Systems Incorporating Pyridine Moieties

| Host System | Guest Molecule(s) | Stimulus for Release | Stimulus for Capture | Observed Effect of Release | Reference |

| Platinum(II) Molecular Rectangle | Square planar Pt(II), Pd(II), Au(III) complexes | Acid (HCl) | Base (Triethylamine) | Revival of MLCT absorption band and luminescence changes. | pnas.org, pnas.org |

| Hydrogen-Bonded Azo-Macrocycle | 4,4′-Bipyridinium salt | Acid | Base | Dissociation of the host-guest complex. | mdpi.com |

| Water-Soluble Tweezers with Pyridine Units | Planar aromatic molecules, Chiral guests | Acid (Protonation) | Base (Deprotonation) | Conformational switch to an open "W" shape, loss of CD signal. | beilstein-journals.org |

Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating Pyridine-Silver Motifs

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of silver(I) ions and pyridine-based ligands has led to a vast array of structures with diverse dimensionalities and properties. tandfonline.com The Ag(I) ion's flexible coordination geometry, combined with the versatile connectivity of pyridine-based linkers, allows for the rational design of 1D, 2D, and 3D networks. acs.orgacs.org

The self-assembly process is influenced by several factors, including the specific geometry of the pyridine ligand (e.g., isomers of aminomethylpyridines or pyridinecarboxylic acids), the metal-to-ligand ratio, the solvent system, and the nature of the counter-anion. acs.orgacs.org These factors can control the final architecture, leading to structures ranging from simple 1D chains to complex, interpenetrated 3D frameworks. tandfonline.comacs.org For example, reactions of Ag(I) salts with isomers of (aminomethyl)pyridine have been shown to yield discrete molecules, 1D polymeric chains, and 2D networks, with the final structure being directed by the counter-anion and the presence of argentophilic (Ag···Ag) interactions. acs.org

Silver-based MOFs constructed with pyridine-containing ligands, such as pyridine-3,5-dicarboxylic acid (H₂PYDC), exhibit three-dimensional frameworks. mdpi.comresearchgate.net These materials are of particular interest because they can act as "reservoirs" for Ag⁺ ions. mdpi.com The framework can control the slow and sustained release of these ions, which is a key feature for applications such as antibacterial materials. mdpi.comresearchgate.net The mechanism of action involves the Ag-MOF rupturing the bacterial membrane, leading to cell death. researchgate.net The combination of the pyridine functional group and the release of silver ions can result in synergistic antibacterial effects. mdpi.com

Table 2: Examples of Pyridine-Silver Coordination Polymers and MOFs

| Ligand(s) | Metal Center | Resulting Structure | Key Features | Reference |

| 2-aminomethylpyridine (2-amp), 3-aminomethylpyridine (3-amp) | Ag(I) | 1D polymeric chains, circular helicates, 2D networks | Structure is controlled by the counter-anion (BF₄⁻, PF₆⁻) and Ag···Ag interactions. | acs.org |

| Pyridinecarboxylic acid hydrazide isomers (p-, m-, o-) | Ag(I) | 1D cross-helical chains, 2D planar networks, 1D parallel helical chains | Ligand isomerism controls dimensionality and packing arrangement; luminescent properties. | acs.org |

| Pyridine-3,5-dicarboxylate (pydc), Pyrimidine (pm) | Ag(I) | 3D framework | Contains four coordinatively different Ag(I) centers and close Ag-Ag interactions; shows strong fluorescence. | tandfonline.com |

| Pyridine-3,5-dicarboxylic acid (H₂PYDC) | Ag(I) | 3D framework: [Ag₅(PYDC)₂(OH)] | Constructed from rod-shaped molecular building blocks; allows for slow release of Ag⁺ ions for antibacterial activity. | mdpi.com, researchgate.net |

| 4,4'-bipyridine (bipy), Pyridine-3,5-dicarboxylate (pydc) | Ag(I) | 1D polymeric chain: {[Ag₂(bipy)₂(H₂O)₂]·pydc·2H₂O}n | Linear chains formed by silver-bipyridine connectivity. | researchgate.net |

| 3-pyridinecarboxylic acid (3-pyCOOH), Triphenylphosphine (PPh₃) | Ag(I) | 1D ladder-type structure: [Ag₂(PPh₃)₂(3-pyCOO)₂]n | Stabilized by argentophilic (Ag···Ag) interactions. | tandfonline.com |

Environmental and Medium Effects on Pyridine Silver 1/1 Complex Behavior

Influence of Solvent Polarity and Composition on Complex Stability and Formation

The stability and formation of the pyridine-silver (1/1) complex are highly dependent on the nature of the solvent. The polarity and coordinating ability of the solvent molecules affect the solvation of both the silver(I) ion and the pyridine (B92270) ligand, which in turn influences the thermodynamics of complexation.

Studies have shown that the formation of silver(I) complexes with pyridine and its derivatives is a result of a delicate balance between the enthalpy and entropy of the reaction. nih.gov In many non-aqueous solvents, the formation of these complexes is primarily driven by favorable enthalpy changes, while entropy changes often oppose the complexation. nih.govuniud.itresearchgate.net This is in contrast to some other systems, like gold(I) halide complexes in pyridine, which are entropy stabilized. researchgate.net

The stability of the pyridine-silver complex varies significantly across different solvents. For instance, the stability constant (logK₁) for the formation of the Ag(py)⁺ complex follows the trend: Dimethyl sulfoxide (B87167) (DMSO) < Acetonitrile (B52724) (AN) < water. researchgate.net This reversal of the trend seen with primary and secondary amine ligands is attributed to the fact that pyridine is only a hydrogen-bond acceptor. In this case, the solvation of the metal ion becomes the dominant factor, and solvents that strongly solvate Ag(I), like DMSO, lead to lower stability constants for the pyridine complex. researchgate.net

Research on the thermodynamics of silver(I) complexation with pyridine in acetone (B3395972) revealed that the resulting complexes are mainly stabilized by enthalpic contributions. africaresearchconnects.com Similarly, in acetonitrile, the formation of silver-pyridine complexes is a highly exothermic process, with unfavorable entropy values. uniud.itresearchgate.net Density Functional Theory (DFT) calculations have been employed to understand the influence of solvents like water and DMSO on the binding energy of pyridine to Ag(I), correlating theoretical results with experimental evidence to interpret the differing affinities in these media. nih.govresearchgate.net

The composition of the solvent mixture also plays a crucial role. In mixed methanol-acetonitrile solvents, replacing methanol (B129727) with acetonitrile leads to the desolvation of pyridine, affecting the stability of the mono- and bis(pyridine)silver(I) complexes. researchgate.net In a different application, the synergistic extraction of silver(I) was achieved using a specific thiol reagent in the presence of pyridine in a chloroform (B151607) medium, forming a ternary 1:1:1 complex. researchgate.net The presence of pyridine enhanced the molar absorptivity of the complex significantly. researchgate.net

Table 1: Thermodynamic Data for Silver(I)-Pyridine Complex Formation in Various Solvents

| Solvent | logK₁ | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|---|

| Acetonitrile (AN) | 4.19 | -37.8 | -47 | researchgate.net |

| Dimethyl sulfoxide (DMSO) | 2.50 | -23.1 | -34 | researchgate.net |

| Water | 2.00 | - | - | researchgate.net |

Solvation Thermodynamics and Kinetics of Pyridine-Silver Interactions

Calorimetric and potentiometric studies in non-aqueous solvents like acetonitrile and dimethyl sulfoxide (DMSO) have provided detailed thermodynamic data for the formation of silver(I)-pyridine complexes. nih.govuniud.itresearchgate.net These studies consistently show that the complex formation is strongly exothermic (negative ΔH°), indicating that the Ag-N bond formation is an energetically favorable process. uniud.itresearchgate.net However, the entropy change (ΔS°) is generally unfavorable (negative), which is attributed to the loss of translational and rotational degrees of freedom as the two species (Ag⁺ and pyridine) combine to form a single complex, leading to a more ordered system. uniud.itresearchgate.net

Quantum chemical studies have further elucidated the bonding interactions, showing that the donation of lone-pair electrons from the nitrogen of pyridine to the unoccupied orbitals of the silver ion is a key factor in the bonding. acs.org

Regarding kinetics, the formation of silver(I) complexes is generally fast. Research on related silver(I) species indicates that the reactions have fast kinetics in solvents like acetone. researchgate.net This rapid equilibration is a characteristic feature of many Ag(I) complexes due to the d¹⁰ electronic configuration of the silver ion, which does not impose a ligand field stabilization energy penalty for ligand exchange.

Table 2: Enthalpy and Entropy of Formation for Ag(I)-Pyridine Complex in Different Solvents

| Solvent | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | Driving Force | Reference |

|---|---|---|---|---|

| Acetonitrile (AN) | -37.8 | -47 | Enthalpy-driven | researchgate.net |

| Dimethyl sulfoxide (DMSO) | -23.1 | -34 | Enthalpy-driven | researchgate.net |

Note: This table highlights the thermodynamic driving forces for the complex formation.

Surface-Interface Effects on Pyridine-Silver Adsorption and Reactivity

The interaction of pyridine with silver extends beyond bulk solution to surfaces and interfaces, where unique adsorption and reactivity phenomena are observed. This is particularly evident in the field of Surface-Enhanced Raman Scattering (SERS), where the pyridine-silver system is a classic model.

When pyridine molecules are in close proximity to a roughened silver surface, such as a silver electrode or silver nanoparticles, a significant enhancement of their Raman signal occurs. core.ac.ukresearchgate.net This enhancement is partly due to the chemical interaction between pyridine and the silver surface, which involves the formation of a surface complex. frontiersin.org Pyridine typically bonds to a silver atom on the surface through the nitrogen lone pair. frontiersin.orgresearchgate.net This weak chemical adsorption slightly modifies the structure of the pyridine molecule. frontiersin.org

The adsorption and orientation of pyridine on a silver surface are strongly influenced by the electrical potential of the surface. nih.govacs.org At positive electrode potentials, pyridine adsorbs with its dipole moment favored by the positive charge on the silver atoms. nih.govacs.org However, at very negative potentials, the silver-pyridine surface complex becomes very weak, and a reorientation of the molecule can be induced. nih.govacs.org The stability of the adsorbed pyridine is also affected by the surface structure; for example, the high intensity of SERS signals can be irreversibly diminished by cathodic polarization, which is attributed to the removal of adatoms or atomic clusters on the silver surface. core.ac.uk

The reactivity at the silver interface can also be harnessed. For instance, electrografting pyridine molecules onto a silver electrode surface has been shown to create a synergistic catalytic system for the electrochemical reduction of CO₂. acs.org The grafted pyridine groups enhance the stability of the key carboxyl intermediate (*COOH), thereby lowering the energy barrier for the reaction and improving the selectivity and current density for CO production. acs.org

The presence of other species, such as chloride ions, can also influence the surface interaction. Co-adsorption of chloride ions on silver colloids alters the SERS spectra of pyridine, suggesting a modification of the surface binding sites. researchgate.net DFT calculations suggest that in the presence of chloride, pyridine may interact with positively charged silver atoms on the metal surface. researchgate.net

pH and Counter-Ion Effects on Pyridine-Silver Speciation and Structure

The pH of the medium and the nature of the counter-ions present can significantly affect the speciation and structure of pyridine-silver complexes, both in solution and in the solid state.

The pH plays a critical role in reactions where protons are either consumed or released. In the synthesis of pyridine silver(III) complexes from a silver(I) source, the pH of the aqueous ammonia (B1221849) solution dictates the final product. researchgate.nettandfonline.com At high pH values, a trans-Ag(py)₂(N₂)₂₃ complex is formed. researchgate.nettandfonline.com In contrast, at lower pH values, a different species, Ag(py)₄₂(NO₃), is isolated, demonstrating a clear pH-dependent speciation. researchgate.nettandfonline.com

In a different system involving a 2-pyridinecarboxaldehyde-modified chitosan-silver complex, the silver content of the complex was found to be maximal at a pH of approximately 3.9. mdpi.com This indicates that the solution pH is a crucial parameter for optimizing the formation of the complex, likely by influencing the protonation state of the ligand and the availability of the silver ions. mdpi.com

Counter-ions are also integral to the structure of the pyridine-silver complex, particularly in the solid state. The identity of the counter-ion (e.g., perchlorate (B79767), nitrate) can determine the crystal packing and sometimes the coordination number and geometry of the silver center. researchgate.nettandfonline.com For example, when silver perchlorate is dissolved in pyridine, various complexes with different stoichiometries and incorporating the perchlorate anion can be formed. researchgate.net The presence of weakly coordinating anions like triflate can allow for additional interactions with the silver(I) cation, supplemental to its primary coordination by pyridine. nih.gov

In solution, the presence of certain anions can influence the speciation. For instance, the addition of chloride ions to aqueous solutions of related metal-aqua complexes can lead to the substitution of the coordinated water molecule, forming a chloro-complex. acs.org This equilibrium is dependent on the chloride concentration. acs.org

Table 3: Effect of pH on Pyridine-Silver Complex Formation

| System | pH Condition | Observed Product/Effect | Reference |

|---|---|---|---|

| Ag(I) oxidation in aqueous ammonia/pyridine | High pH | trans-Ag(py)₂(N₂)₂₃ | researchgate.nettandfonline.com |

| Ag(I) oxidation in aqueous ammonia/pyridine | Lower pH | Ag(py)₄₂(NO₃) | researchgate.nettandfonline.com |

Q & A

Basic Research Questions

Q. What established synthetic methods are used to prepare pyridine–silver (1/1) complexes, and how can their purity be rigorously verified?

- Methodological Guidance :

- Synthesis : Use stoichiometric reactions (1:1 molar ratio of pyridine to AgNO₃ in anhydrous ethanol under nitrogen), followed by slow evaporation for crystallization .

- Purity Verification :

- Elemental Analysis : Confirm C, H, N, and Ag content (±0.3% tolerance) .

- Spectroscopy : FT-IR (pyridine ring vibrations: ~1600 cm⁻¹, Ag–N stretches: ~230 cm⁻¹) and Raman spectroscopy .

- XRD : Compare crystallographic data with literature (e.g., monoclinic P2₁/c space group) .

- Table 1 : Key Characterization Parameters

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| FT-IR | 400–4000 cm⁻¹ | Ag–N bond confirmation |

| XRD | 2θ = 5–50° | Crystal structure validation |

| EA | C, H, N, Ag % | Stoichiometric compliance |

Q. Which structural analysis techniques are critical for confirming the coordination geometry of pyridine–silver (1/1) complexes?

- Methodological Guidance :

- X-ray Crystallography : Resolve Ag–N bond lengths (typically ~2.1–2.3 Å) and ligand orientation .

- EPR Spectroscopy : Detect paramagnetic behavior in Ag(I) under low-temperature conditions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust coordination) .

Q. How stable are pyridine–silver (1/1) complexes under standard laboratory conditions, and what factors influence degradation?

- Methodological Guidance :

- Stability Tests :

- Light Exposure : Monitor UV-vis spectral changes (λmax shifts indicate photo-degradation).

- Humidity Control : Use desiccators to assess hygroscopicity .

- Controls : Include inert atmosphere (N₂/Ar) to isolate oxidation effects .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of pyridine–silver (1/1) complexes in oxidation reactions?

- Methodological Guidance :

- Kinetic Studies : Use stopped-flow spectroscopy to track reaction intermediates (e.g., Ag⁰ formation).

- Isotopic Labeling : Replace pyridine with deuterated analogs to identify rate-determining steps .

- Table 2 : Experimental Design Framework (P-E/I-C-O)

| Component | Description |

|---|---|

| Population | Pyridine–Ag (1/1) complex |

| Exposure | Catalytic oxidation of alcohols |

| Comparison | AgNO₃ or ligand-free Ag |

| Outcome | Reaction yield, TOF, selectivity |

Q. How can contradictory literature data on the luminescent properties of pyridine–silver (1/1) complexes be resolved?

- Methodological Guidance :

- Data Harmonization :

- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., 400°C activation, 60 min adsorption ).

- Error Analysis : Quantify instrumental uncertainties (e.g., ±2 nm in emission spectra) .

- Meta-Analysis : Use PRISMA frameworks to systematically evaluate publication bias .

Q. What computational strategies optimize the prediction of electronic properties in pyridine–silver (1/1) systems?

- Methodological Guidance :

- DFT Modeling : Employ B3LYP/LANL2DZ basis sets to calculate HOMO-LUMO gaps and charge transfer .

- Validation : Compare simulated IR/Raman spectra with experimental data (±5 cm⁻¹ tolerance) .

Q. How do experimental parameters (e.g., solvent polarity, temperature) influence the supramolecular assembly of pyridine–silver (1/1) networks?

- Methodological Guidance :

- DoE (Design of Experiments) : Vary solvent (DMF vs. ethanol) and temperature (25–80°C) to map crystallization trends .

- Advanced Characterization : Use SAXS/WAXS to monitor real-time assembly dynamics .

Key Considerations for Research Design

- Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure hypotheses .

- Ethical Compliance : Adhere to safety protocols for AgNO₃ handling (e.g., waste disposal, PPE) .

- Reporting Standards : Follow IMRAD format with supplemental data for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.